molecular formula C20H23NO4 B14416478 2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 82152-45-2

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid

Cat. No.: B14416478
CAS No.: 82152-45-2
M. Wt: 341.4 g/mol
InChI Key: QXGZXDUYFNMZPE-UHFFFAOYSA-N
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Description

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound with a complex structure that includes a benzoyl group, a hydroxy group, and a dipropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with other molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
  • 4-Hydroxybenzoic acid
  • 2,4-Dihydroxybenzoic acid

Uniqueness

2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

82152-45-2

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-[4-(dipropylamino)-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C20H23NO4/c1-3-11-21(12-4-2)14-9-10-17(18(22)13-14)19(23)15-7-5-6-8-16(15)20(24)25/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,24,25)

InChI Key

QXGZXDUYFNMZPE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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